3-(3-methoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one 3-(3-methoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1040639-70-0
VCID: VC11963510
InChI: InChI=1S/C23H18N4O3S2/c1-14-5-3-6-15(11-14)21-25-19(30-26-21)13-32-23-24-18-9-10-31-20(18)22(28)27(23)16-7-4-8-17(12-16)29-2/h3-12H,13H2,1-2H3
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4
Molecular Formula: C23H18N4O3S2
Molecular Weight: 462.5 g/mol

3-(3-methoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1040639-70-0

Cat. No.: VC11963510

Molecular Formula: C23H18N4O3S2

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxyphenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1040639-70-0

Specification

CAS No. 1040639-70-0
Molecular Formula C23H18N4O3S2
Molecular Weight 462.5 g/mol
IUPAC Name 3-(3-methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C23H18N4O3S2/c1-14-5-3-6-15(11-14)21-25-19(30-26-21)13-32-23-24-18-9-10-31-20(18)22(28)27(23)16-7-4-8-17(12-16)29-2/h3-12H,13H2,1-2H3
Standard InChI Key UPDYRPHIBYKETE-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4
Canonical SMILES CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound combines three key heterocyclic components:

  • Thieno[3,2-d]pyrimidin-4-one: A fused bicyclic system with a sulfur-containing thiophene ring and a pyrimidinone moiety.

  • 1,2,4-Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and bioavailability .

  • Substituted Phenyl Groups:

    • A 3-methoxyphenyl group at position 3 of the thienopyrimidinone.

    • A 3-methylphenyl group attached to the oxadiazole ring.

The sulfanyl (-S-) linker bridges the thienopyrimidinone and oxadiazole moieties, contributing to conformational flexibility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H18N4O3S2
Molecular Weight462.5 g/mol
IUPAC Name3-(3-Methoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one
SMILESCC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC(=CC=C5)OC)SC=C4
CAS Number1040639-70-0

Synthetic Pathways

General Synthesis Strategy

The synthesis typically involves multi-step heterocyclic condensation:

  • Formation of Thienopyrimidinone Core:

    • Gewald reaction or cyclization of aminothiophene carboxylates with urea/thiourea derivatives .

  • Oxadiazole Ring Construction:

    • Cyclocondensation of aroylhydrazides with carboxylic acids in the presence of phosphoryl chloride (POCl3) .

  • Sulfanyl Linker Introduction:

    • Nucleophilic substitution between a bromomethyl-oxadiazole intermediate and a thiolated thienopyrimidinone .

Table 2: Representative Synthetic Steps for Analogues

StepReactionConditionsYieldReference
1Cyclization of aminothiophene carboxylatePOCl3, reflux70–85%
2Oxadiazole formationAroylhydrazide + POCl365–80%
3Sulfanyl linkageThiol + bromomethyl-oxadiazole50–75%
ActivityTargetPotency (IC50/MIC)Reference
AntimicrobialE. coli, S. aureus2.5–10 µg/mL
AnticancerMCF-7 cells0.8–5 µM
Anti-inflammatoryCOX-2 inhibition15–30 nM

Physicochemical and ADMET Profiles

Solubility and Lipophilicity

  • LogP: Estimated 3.1–3.5 (moderate lipophilicity) .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL), necessitating formulation enhancements .

Metabolic Stability

  • Oxadiazole Resilience: Resists oxidative metabolism due to electron-deficient rings .

  • CYP450 Interactions: Low inhibition risk (CYP3A4, CYP2D6) .

Challenges and Future Directions

  • Synthetic Optimization: Improve yields in sulfanyl linkage steps .

  • In Vivo Studies: Address the lack of pharmacokinetic data for this specific derivative.

  • Targeted Delivery: Explore nanoparticle formulations to enhance bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator